molecular formula C14H13N3O B023991 N-Formyl Varenicline CAS No. 796865-82-2

N-Formyl Varenicline

Cat. No.: B023991
CAS No.: 796865-82-2
M. Wt: 239.27 g/mol
InChI Key: WFXWKRXICPYTSW-UHFFFAOYSA-N
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Description

N-Formyl Varenicline is a chemical compound derived from Varenicline, which is primarily known for its use as a smoking cessation aid. Varenicline works by binding to nicotine receptors in the brain, reducing the pleasurable effects of nicotine and aiding in smoking cessation. This compound is an impurity that can form during the synthesis or degradation of Varenicline .

Mechanism of Action

Target of Action

N-Formyl Varenicline primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it acts as a partial agonist of the alpha4/beta2 subtype of the nAChR . It also interacts with alpha3/beta4 and weakly with alpha3beta2 and alpha6-containing receptors . A full agonism is displayed on alpha7-receptors . These receptors play a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound exhibits a receptor-dependent mode of action . It acts as a low-efficacy partial agonist to the α4β2, α3β2, α3β4, and α6/α3β2β3 chimeric neuronal nAChRs and a high-efficacy full agonist to the α7 neuronal nAChR . This means that it can both activate these receptors and displace other agonists, such as nicotine, from these receptors .

Biochemical Pathways

It is known that the compound can lead to the formation of two products: n-methylvarenicline (nmv) and n-formylvarenicline (nfv) in certain conditions . NMV is produced by the reaction of the amine moiety with both formaldehyde and formic acid in an Eschweiler-Clarke reaction, while NFV is formed by the reaction of formic acid alone with varenicline .

Pharmacokinetics

The pharmacokinetics of Varenicline, the parent compound of this compound, has been studied extensively. It exhibits linear pharmacokinetics following single- and multiple-dose administration . Varenicline’s total clearance is linearly related to its renal clearance . .

Result of Action

Its parent compound, varenicline, is known to reduce nicotine craving and withdrawal symptoms by modulating dopaminergic function at α4β2* nachrs

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, in an osmotic, controlled-release (CR) formulation, the degradation of polyethylene glycol (PEG) used in an osmotic coating can lead to the formation of formaldehyde and formic acid, which can react with Varenicline to form this compound . The concentration of PEG in the coating and the presence of antioxidants in the coating and oxygen scavengers in the packaging can influence the stability of the drug .

Biochemical Analysis

Biochemical Properties

N-Formyl Varenicline interacts with various biomolecules. It displays full agonism on α7 nicotinic acetylcholine receptors and is a partial agonist on the α4β2, α3β4, and α6β2 subtypes . The nature of these interactions involves binding to these receptors, leading to changes in cellular activities.

Cellular Effects

Its parent compound, Varenicline, influences cell function by interacting with nicotinic acetylcholine receptors . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with nicotinic acetylcholine receptors . As a partial agonist, it can activate these receptors but produces less effect than a full agonist. This can lead to changes in gene expression and cellular activities.

Dosage Effects in Animal Models

Studies on Varenicline have shown that it can decrease nicotine self-administration in rats .

Metabolic Pathways

This compound is involved in metabolic pathways related to its parent compound, Varenicline . Varenicline does not undergo significant metabolism and is not metabolized by hepatic microsomal cytochrome P450 (CYP) enzymes .

Transport and Distribution

Its parent compound, Varenicline, is known to be distributed throughout the body .

Subcellular Localization

Its parent compound, Varenicline, is known to interact with nicotinic acetylcholine receptors, which are located in the cell membrane .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl Varenicline involves the formylation of Varenicline. This can be achieved using formic acid or formic acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out under mild temperatures to ensure the selective formation of the N-formyl derivative .

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale formylation reactions using optimized conditions to maximize yield and purity. The process would include steps such as purification and quality control to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: N-Formyl Varenicline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison:

This compound’s uniqueness lies in its formation as an impurity and its role in understanding the stability and purity of Varenicline formulations.

Properties

IUPAC Name

5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene-14-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-8-17-6-9-3-10(7-17)12-5-14-13(4-11(9)12)15-1-2-16-14/h1-2,4-5,8-10H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFXWKRXICPYTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30437901
Record name N-Formyl Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

796865-82-2
Record name N-Formyl Varenicline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30437901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of N-Formyl Varenicline in pharmaceutical analysis?

A1: this compound (NFV) is identified as a related impurity of Varenicline tartrate [, ]. This means it's a compound structurally similar to Varenicline that can arise during synthesis or storage. Detecting and quantifying NFV is crucial for quality control in Varenicline production to ensure drug safety and efficacy.

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